Hypericin sodium salt, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

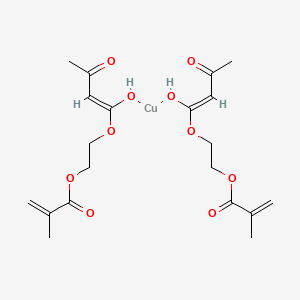

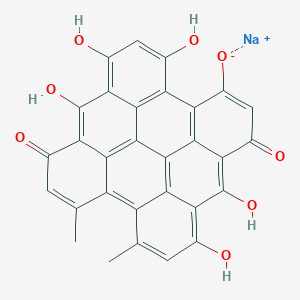

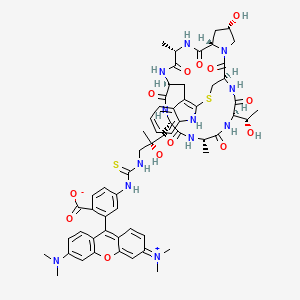

Hypericin sodium salt is a chemical compound derived from the plant Hypericum perforatum, commonly known as St. John’s Wort. It is a naturally occurring compound synthesized by certain species of the genus Hypericum . It is used as a natural photosensitizing agent with great potential in photodynamic therapy .

Synthesis Analysis

Hypericin is synthesized by certain species of the genus Hypericum . The review discusses the latest results about the biosynthetic pathways and chemical synthetic routes to obtain hypericin .Molecular Structure Analysis

Hypericin can be used as a photosensitizer due to a large and active π-electron conjugated system in its structure . The side chains of the aromatic skeletons repel each other and prevent the molecule from acquiring a planar conformation .Chemical Reactions Analysis

Hypericin exhibits various pharmacological effects, such as anti-depressive, anti-tumor, anti-inflammatory, and antiviral activity . A simple method to determine the photochemical behavior of the synthesized compound is to irradiate the hypericin derivatives in the presence of sodium bilirubinate IXa .Physical And Chemical Properties Analysis

Hypericin is a red color pigment occurring naturally in Hypericum perforatum . Its fluorescence is measured at 600 nm . It is localized in the intracellular membranes including nuclear membrane, mitochondrial membrane, Golgi apparatus, lysosomes, and endoplasmic reticulum . It has a solubility of 10 mg/mL in 1 M NaOH, appearing turbid and dark green .Scientific Research Applications

Antitumor Properties

Hypericin Sodium has been extensively studied for its antitumor properties . It exhibits a remarkable antiproliferative effect upon irradiation on various tumor cells . The prooxidant photodynamic properties of hypericin have been exploited for the photodynamic therapy of cancer (PDT), as hypericin, in combination with light, very effectively induces apoptosis and/or necrosis of cancer cells .

Antiviral Properties

Hypericin Sodium also demonstrates antiviral properties . Its unique chemical structure allows it to interfere with the life cycle of viruses, making it a potential candidate for the development of new antiviral drugs.

Antidepressant Properties

Another significant application of Hypericin Sodium is its use in the treatment of depression. It has been studied for its antidepressant properties , providing a natural alternative to synthetic antidepressants.

Photodynamic Therapy (PDT)

Hypericin Sodium is one of the most potent naturally occurring photodynamic agents . Its application in Photodynamic Therapy (PDT) has been extensively studied . PDT involves the administration of a tumor-localizing nontoxic drug known as photosensitizer, systemically, locally, or topically . Hypericin Sodium, when irradiated under the appropriate wavelength of light, generates reactive oxygen species (ROS), which can direct cell killing, devastate the vascular system and stimulate immune response .

Treatment of Skin Disorders

Due to its photodynamic nature, Hypericin Sodium is effective in investigating skin disorders . It can be used as a natural photosensitizer, extending its use in dermatological research and treatment.

Potential Anticancer Drug

Emerging evidence suggests that Hypericin Sodium has attracted great attention as a potential anticancer drug . It can modulate a variety of proteins and genes and exhibit a great potential to be used as a therapeutic agent for various types of cancer .

Mechanism of Action

Target of Action

Hypericin Sodium, also known as Hypericin sodium salt or Hypericin sodium salt, 95%, primarily targets Glutathione S-transferase A1 and Glutathione S-transferase P . These enzymes play a crucial role in cellular detoxification processes, helping to eliminate potentially harmful substances from the body .

Mode of Action

Hypericin Sodium interacts with its targets by inhibiting their activity . It is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . Hypericin Sodium may inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine .

Biochemical Pathways

Hypericin Sodium is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) . It influences neurotransmitter levels and affects neuroendocrine pathways .

Pharmacokinetics

The pharmacokinetic data of Hypericin Sodium reveals a long elimination half-life (mean values of 36.1 and 33.8 h, respectively, for the doses of 0.05 and 0.1 mg/kg) and mean area under the curve determinations of 1.5 and 3.1 μg/ml × hr, respectively .

Result of Action

Hypericin Sodium is one of the most potent naturally occurring photodynamic agents. It is able to generate the superoxide anion and a high quantum yield of singlet oxygen that are considered to be primarily responsible for its biological effects . The prooxidant photodynamic properties of Hypericin Sodium have been exploited for the photodynamic therapy of cancer (PDT), as Hypericin Sodium, in combination with light, very effectively induces apoptosis and/or necrosis of cancer cells .

Action Environment

The antiviral efficacy of Hypericin Sodium is largely determined by its affinity toward viral components and by the number of active molecules loaded on single viruses . Its photodynamic nature makes it an effective natural photosensitizer, extending its use in investigating skin disorders . Moreover, Hypericin Sodium demonstrates antiviral and antitumoral properties . Despite its effectiveness in treating cancers and neurological disorders, Hypericin Sodium production faces challenges due to its site-specific nature .

Safety and Hazards

Medical applications of hypericin are not easy due to several unsolved practical problems, which include hypericin phototoxicity, poor solubility in water, and extreme sensitivity to light, heat, and pH . Hypericin might represent another St. John’s wort metabolite that is potentially responsible for negative herb–drug interactions .

properties

IUPAC Name |

sodium;9,11,20,22,24-pentahydroxy-13,16-dimethyl-7,18-dioxooctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaen-5-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O8.Na/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28;/h3-6,31,33-34,36-38H,1-2H3;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEQYQAKKJNBIA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)[O-])C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H15NaO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypericin Sodium | |

CAS RN |

2131039-29-5 |

Source

|

| Record name | Hypericin Sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXY9M2KH2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)

![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)

![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)

![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)